2-(2-(Benzyloxy)ethyl)-3-ethylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Benzyloxy)ethyl)-3-ethylaziridine is an organic compound that features an aziridine ring substituted with a benzyloxyethyl group and an ethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The benzyloxy group provides additional functionality, making this compound of interest in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine typically involves the following steps:
Formation of the Benzyloxyethyl Intermediate: This can be achieved by reacting benzyl alcohol with ethylene oxide in the presence of a base to form 2-(benzyloxy)ethanol.
Aziridine Ring Formation: The intermediate is then reacted with an ethylamine derivative under conditions that promote aziridine ring closure.
Industrial Production Methods
Industrial production methods for aziridines often involve similar steps but are optimized for scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction conditions are employed to minimize by-products and enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Benzyloxy)ethyl)-3-ethylaziridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aziridine ring can be reduced to form ethylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring opening.
Major Products
Oxidation: Benzyloxyacetic acid or benzaldehyde derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted ethylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Benzyloxy)ethyl)-3-ethylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of aziridine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine involves its high reactivity due to the strained aziridine ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The benzyloxy group can participate in various reactions, providing additional sites for chemical modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)ethanol: Shares the benzyloxyethyl group but lacks the aziridine ring, making it less reactive.
2-Benzyloxy-1-methylpyridinium triflate: Used in similar synthetic applications but has a different core structure.
Phenethylamines: Structurally similar but with different functional groups and applications.
Uniqueness
2-(2-(Benzyloxy)ethyl)-3-ethylaziridine is unique due to its combination of an aziridine ring and a benzyloxyethyl group, providing a balance of reactivity and functionality that is valuable in various chemical syntheses and applications .
Eigenschaften
Molekularformel |
C13H19NO |
---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-ethyl-3-(2-phenylmethoxyethyl)aziridine |
InChI |
InChI=1S/C13H19NO/c1-2-12-13(14-12)8-9-15-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
InChI-Schlüssel |
XYJHFZOMTQYRAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(N1)CCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.